
L-Prolylglycyl-L-valyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolylglycyl-L-valyl-L-alanine is a synthetic peptide composed of four amino acids: proline, glycine, valine, and alanineThe molecular formula of this compound is C15H26N4O5, and it has a molecular weight of approximately 342.39 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (alanine) to a solid resin. Subsequent amino acids (valine, glycine, and proline) are added sequentially through coupling reactions. Each coupling step involves the activation of the carboxyl group of the incoming amino acid, usually with reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), followed by the removal of the protecting group from the amino group of the growing peptide chain .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolylglycyl-L-valyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2
Propriétés
Numéro CAS |
188595-09-7 |
|---|---|
Formule moléculaire |
C15H26N4O5 |
Poids moléculaire |
342.39 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H26N4O5/c1-8(2)12(14(22)18-9(3)15(23)24)19-11(20)7-17-13(21)10-5-4-6-16-10/h8-10,12,16H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)(H,23,24)/t9-,10-,12-/m0/s1 |
Clé InChI |
SZMPIIVPPZYDKZ-NHCYSSNCSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1 |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


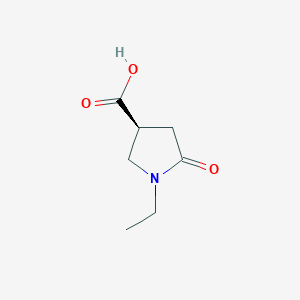
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
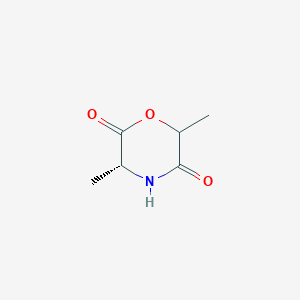
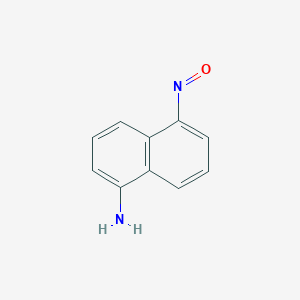

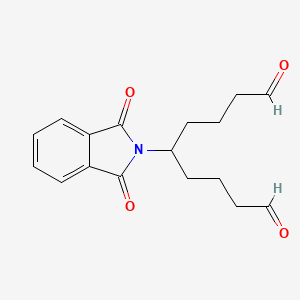
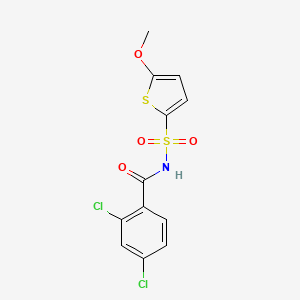

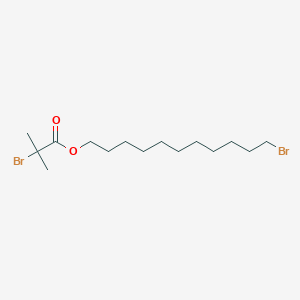
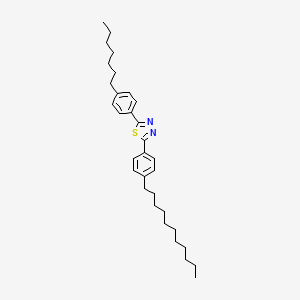
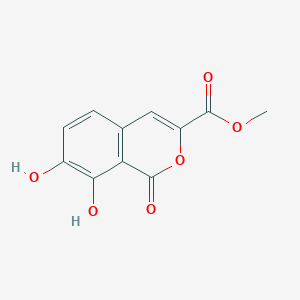

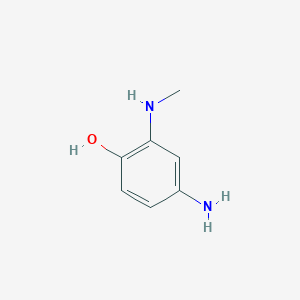
![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)
